1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone
CAS No.:
Cat. No.: VC13670370
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O2 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 1-(3,4a,5,6,7,8,9,9a-octahydro-2H-[1,4]oxazino[2,3-d]azepin-4-yl)ethanone |
| Standard InChI | InChI=1S/C10H18N2O2/c1-8(13)12-6-7-14-10-3-5-11-4-2-9(10)12/h9-11H,2-7H2,1H3 |
| Standard InChI Key | MJYBWKCMMLALTR-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCOC2C1CCNCC2 |
| Canonical SMILES | CC(=O)N1CCOC2C1CCNCC2 |
Introduction
1-(octahydro- oxazino[2,3-d]azepin-4(4aH)-yl)ethanone is a heterocyclic organic compound characterized by a fused bicyclic structure containing an oxazine and azepine ring system. This compound's unique molecular framework makes it of interest in pharmaceutical and chemical research due to potential bioactivity and synthetic applications.
Structural Characteristics
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol
IUPAC Name: 1-(octahydro- oxazino[2,3-d]azepin-4(4aH)-yl)ethanone
The compound features:
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An oxazine ring fused with an azepine ring.
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A ketone functional group attached to the bicyclic system.
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Full saturation of the bicyclic core, contributing to its stability.
Synthesis Pathways
The synthesis of such compounds often involves multistep organic reactions, including:
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Cyclization Reactions: Formation of the oxazine and azepine rings through nucleophilic substitution or condensation reactions.
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Functionalization: Introduction of the ethanone group via acylation reactions.
These methods typically utilize starting materials like amino alcohols or dihydroxy precursors under controlled conditions.
Applications and Potential Uses
This compound's bicyclic structure suggests potential applications in:
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Pharmaceutical Research: The oxazine and azepine motifs are common in bioactive molecules, indicating possible antimicrobial, anti-inflammatory, or CNS activity.
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Synthetic Chemistry: It can serve as an intermediate for synthesizing more complex heterocyclic compounds.
Table: Key Spectroscopic Data
| Technique | Observations |
|---|---|
| 1H NMR | Signals for aliphatic protons |
| 13C NMR | Peaks for ketone carbon |
| IR Spectroscopy | C=O stretch at ~1700 cm⁻¹ |
Toxicity and Safety
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